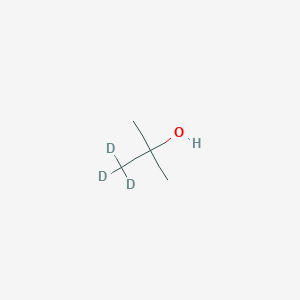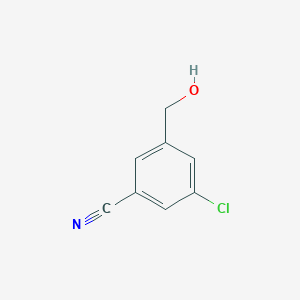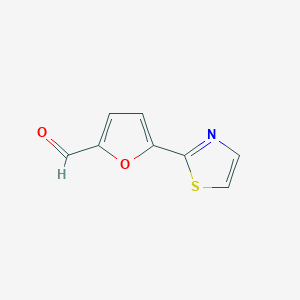
5-(Thiazol-2-yl)furan-2-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a protocol for the one-step synthesis of furan-2-carbaldehyde-d in quantitative yield using adapted Vilsmeier conditions has been described . Another synthesis involved the reaction of 5-formylfuran-2-ylboronic acid with compounds possessing an activated methyl or methylene group .Molecular Structure Analysis
The molecular formula of TFC is C8H5NO2S, and its molecular weight is 179.2 g/mol. Thiazole is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The 5-(2-Propyl-5-thiazolyl)furan-2-carbaldehyde molecule contains a total of 27 bond(s). There are 16 non-H bond(s), 11 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 10 aromatic bond(s), 2 five-membered ring(s), 1 aldehyde(s) (aromatic), 1 Furane(s), and 1 Thiazole(s) .Chemical Reactions Analysis
Thiazole derivatives have been found to exhibit a broad spectrum of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Antimicrobial Activity
Thiazole-based compounds, including “5-(Thiazol-2-yl)furan-2-carbaldehyde”, have shown promising antimicrobial activity against a variety of microorganisms . This makes them potential candidates for the development of new antimicrobial drugs.
Anticancer Properties
Thiazole derivatives have been found to exhibit anticancer properties . They are being studied for their potential use in cancer treatment, making “5-(Thiazol-2-yl)furan-2-carbaldehyde” a compound of interest in oncology research.
Anti-Alzheimer’s Disease
Thiazole derivatives have shown potential in the treatment of Alzheimer’s disease . This suggests that “5-(Thiazol-2-yl)furan-2-carbaldehyde” could be explored for its potential benefits in neurodegenerative diseases.
Antihypertensive Properties
Thiazole compounds have been associated with antihypertensive activities . This indicates that “5-(Thiazol-2-yl)furan-2-carbaldehyde” could be investigated for its potential use in managing hypertension.
Antioxidant Activity
Thiazole derivatives have demonstrated antioxidant properties . This suggests that “5-(Thiazol-2-yl)furan-2-carbaldehyde” could be a potential source of new antioxidants.
Hepatoprotective Activities
Thiazole compounds have been associated with hepatoprotective activities . This implies that “5-(Thiazol-2-yl)furan-2-carbaldehyde” could be explored for its potential benefits in liver protection.
Industrial Applications
Thiazole compounds have broad applications in different fields such as agrochemicals, industrial, and photographic sensitizers . This suggests that “5-(Thiazol-2-yl)furan-2-carbaldehyde” could have potential industrial applications.
Antifungal Activity
Thiazole derivatives have shown antifungal activity . This indicates that “5-(Thiazol-2-yl)furan-2-carbaldehyde” could be a potential candidate for the development of new antifungal drugs.
Future Directions
properties
IUPAC Name |
5-(1,3-thiazol-2-yl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-5-6-1-2-7(11-6)8-9-3-4-12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTADWAOSPRJTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Thiazol-2-yl)furan-2-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



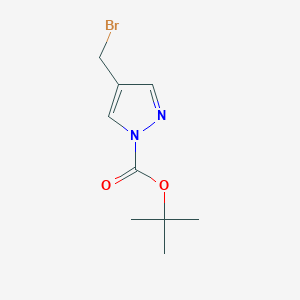

![3,7-Dimethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1457059.png)

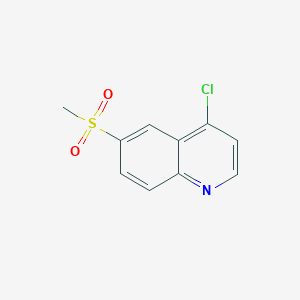

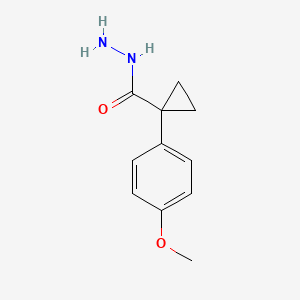

![3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one](/img/structure/B1457070.png)
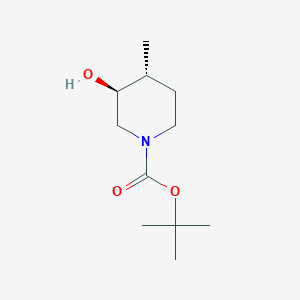
![2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B1457072.png)

